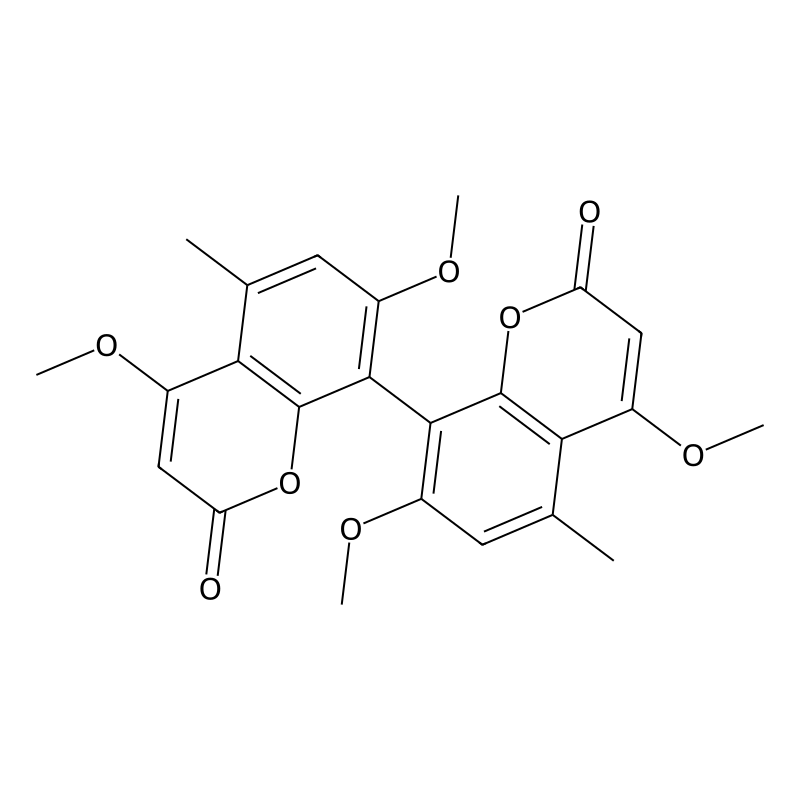Kotanin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Kotanin as a Fungal Metabolite
Kotanin is a naturally occurring chemical compound classified as a mycotoxin. Mycotoxins are secondary metabolites produced by various fungi, and kotanin is specifically produced by certain Aspergillus species, including Aspergillus glaucus, Aspergillus alliaceus, and Aspergillus niger. These fungi are commonly found in soil, decaying organic matter, and stored grains [, ].
Chemical Structure and Properties
Kotanin has the chemical formula C24H22O8 and a specific molecular structure. You can find a detailed depiction of its structure on the PubChem website [].
Reported Biological Activities
Studies have reported various biological activities associated with kotanin, including:
- Antibacterial activity: Kotanin has been shown to exhibit antibacterial properties against certain bacterial strains [].
- Cytotoxic activity: Kotanin has demonstrated cytotoxic effects on some mammalian cell lines []. It is important to note that these studies were conducted in controlled laboratory settings and the potential effects of kotanin on human health are not fully understood.
Kotanin is a naturally occurring compound classified as an 8,8'-bicoumarin, with the molecular formula C24H22O8. It is primarily derived from the fungal species Aspergillus glaucus, among others. The structure of kotanin features two coumarin units linked by a carbon-carbon bond, which contributes to its unique chemical properties and biological activities . This compound is notable for its potential applications in various fields, including pharmacology and agriculture.
The specific mechanism of action of Kotanin is not fully understood. However, research suggests it might exhibit some biological activities. One study reported Kotanin A to be toxic to day-old chicks []. Further studies are needed to explore potential mechanisms underlying this toxicity and any other biological effects.
Kotanin exhibits a range of biological activities, including antimicrobial and cytotoxic properties. It has been shown to be toxic to day-old chicks, with an LD100 value of 62.5 mg/kg, indicating its potential as a biopesticide . Additionally, studies suggest that kotanin may have anti-inflammatory effects and could be explored for therapeutic applications in treating certain diseases .
Kotanin's unique properties lend it to various applications:
- Agriculture: Due to its toxicity to pests, it is being investigated as a potential biopesticide.
- Pharmaceuticals: Its biological activity suggests possible roles in drug development, particularly for anti-inflammatory and antimicrobial agents.
- Research: Kotanin serves as a valuable compound in studying metabolic pathways and biosynthetic processes in fungi .
Research on kotanin's interactions with biological systems reveals its complex nature. Studies indicate that it may interact with cellular pathways involved in inflammation and microbial resistance. Further investigation into its mechanism of action is essential for understanding its full potential and safety profile .
Several compounds share structural or functional similarities with kotanin. Here are some notable examples:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Desmethylkotanin | Bicoumarin | Antimicrobial | Lacks methyl group compared to kotanin |
| Coumarin | Monomeric | Antioxidant, anticoagulant | Simpler structure; widely studied |
| Scopoletin | Coumarin derivative | Antimicrobial, anti-inflammatory | Exhibits different biological properties |
| Umbelliferone | Coumarin | Antioxidant | Known for fluorescence properties |
Kotanin's uniqueness lies in its specific dimeric structure and potent biological activities that differentiate it from other similar compounds. Its dual coumarin framework allows for distinct interactions within biological systems that are not present in simpler coumarins or their derivatives .








